1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Description
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a carboxylic acid functional group
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNBFZQQXZHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the 3,4-Dichlorophenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,4-dichlorobenzyl halide under basic conditions.
Industrial Production Methods: Industrial production of 1-[(3,4-Dichlorophenyl)methyl]p
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid, a compound characterized by a pyrrolidine ring with a 3,4-dichlorophenylmethyl group and a carboxylic acid functional group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 274.14 g/mol. The synthesis typically involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by alkylation with a 3,4-dichlorobenzyl halide under basic conditions .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antibacterial activity. For instance, pyrrole derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Isoniazid (Control) | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin (Control) | 2 | Escherichia coli |
Antitubercular Activity
In a high-throughput screening study for inhibitors of Mycobacterium tuberculosis, several pyrrole derivatives were evaluated for their antitubercular activity. The results indicated that some derivatives exhibited promising activity with IC50 values indicating effective inhibition of bacterial growth .
Table 2: Antitubercular Activity Overview
| Compound Name | IC50 (µM) | Selectivity Index (CC50/TB IC90) |
|---|---|---|
| Pyrrole Derivative A | 5 | >10 |
| Pyrrole Derivative B | 10 | >8 |
Case Study: Inhibition Mechanism
A study focused on the inhibition mechanism of pyrrole derivatives revealed that certain compounds could inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence. The derivatives tested showed an IC50 value as low as 5 µM, indicating strong potential for development as antituberculosis agents .
Case Study: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of pyrrolidine derivatives has highlighted that modifications in the aromatic substituents significantly influence biological activity. Compounds with electron-withdrawing groups like chloro substituents demonstrated enhanced antibacterial properties compared to their non-substituted counterparts .
Scientific Research Applications
Medicinal Chemistry
Ligand Design and Drug Development
The compound's pyrrolidine ring structure is significant in medicinal chemistry for designing selective receptor ligands. Pyrrolidine derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. They exhibit a broad spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Antimalarial
- Antitumoral
- Anti-inflammatory
- Anticonvulsant
- Antioxidant
The binding affinity and selectivity of these compounds can be optimized through structural modifications, enhancing their therapeutic potential against specific diseases.
Agricultural Applications
Development of Pesticides
In agriculture, the structural characteristics of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid can be utilized to develop new pesticides. The compound's efficacy against agricultural pests can be enhanced by modifying its chemical structure to improve its activity and reduce environmental impact. Research indicates that pyrrolidine derivatives have shown promise in controlling pest populations while minimizing harm to beneficial organisms.
Materials Science
Synthesis of Polymers
The unique properties of this compound make it a candidate for synthesizing new polymers with specific characteristics. The dichlorophenyl group can contribute to the durability and environmental resistance of these polymers. Applications may include:
- Industrial coatings
- Adhesives
- Composite materials
The development of such materials could lead to advancements in various industries by enhancing product performance and longevity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
